Ethyl 2,6-Dinitrobenzoate

Description

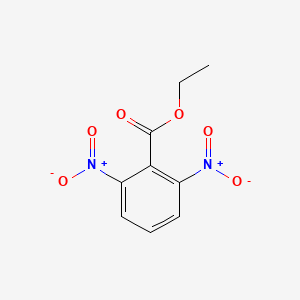

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHSCVKMQNZMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704880 | |

| Record name | Ethyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-03-1 | |

| Record name | Ethyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,6-Dinitrobenzoate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Ethyl 2,6-Dinitrobenzoate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the known characteristics of this specific isomer, a compound for which public domain data is notably scarce compared to its more common 3,5-isomer. By integrating established data with theoretical principles and comparative analysis, this guide aims to serve as a foundational resource for the scientific community.

Introduction: The Challenge of Isomerism in Dinitrobenzoates

The substitution pattern on a benzene ring profoundly influences the molecule's physical and chemical properties. In the case of dinitrobenzoate esters, the positional isomerism of the nitro groups leads to significant differences in reactivity, spectroscopy, and biological activity. While Ethyl 3,5-dinitrobenzoate is a well-documented compound, this compound (CAS No. 773136-03-1) is less frequently encountered in scientific literature, presenting a challenge for researchers. The steric hindrance imposed by the two nitro groups ortho to the ethyl ester functionality is a key structural feature that dictates its unique chemical behavior. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This guide will focus on the available specific information for the 2,6-isomer and provide context through the well-understood principles of nitroaromatic chemistry.

Chemical and Physical Properties

Detailed experimental data for this compound is limited. However, key identifiers and some physical properties have been established.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 773136-03-1 | [2][3][4] |

| Molecular Formula | C₉H₈N₂O₆ | [3] |

| Molecular Weight | 240.17 g/mol | [3] |

| Melting Point | 74.7 °C | [5][6] |

| Appearance | Crystals (from alcohol) | [5][6] |

Synthesis of this compound

Historical literature suggests a classical approach to the synthesis of this compound.[5][6] The primary described method involves the reaction of the silver salt of 2,6-dinitrobenzoic acid with ethyl iodide. This method, a variation of the Williamson ether synthesis adapted for esters, is suitable for laboratory-scale preparation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Silver 2,6-Dinitrobenzoate

Disclaimer: This protocol is based on historical accounts and general laboratory practices. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,6-Dinitrobenzoic acid

-

Silver nitrate (AgNO₃)

-

Ethyl iodide (C₂H₅I)

-

Ethanol

-

Deionized water

-

Anhydrous acetone or acetonitrile

Procedure:

-

Preparation of Silver 2,6-Dinitrobenzoate: a. Dissolve 2,6-dinitrobenzoic acid in hot ethanol. b. In a separate flask, dissolve a stoichiometric amount of silver nitrate in deionized water. c. Slowly add the silver nitrate solution to the 2,6-dinitrobenzoic acid solution with stirring. d. The silver salt will precipitate. Allow the mixture to cool, then collect the precipitate by vacuum filtration. e. Wash the precipitate with cold water and then with ethanol. Dry the silver 2,6-dinitrobenzoate thoroughly in a vacuum oven.

-

Esterification: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried silver 2,6-dinitrobenzoate in anhydrous acetone or acetonitrile. b. Add a slight excess of ethyl iodide to the suspension. c. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of silver iodide (a pale yellow solid). d. Continue refluxing for several hours until the reaction is complete (as indicated by the consumption of the starting silver salt).

-

Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the precipitated silver iodide by vacuum filtration. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. d. Purify the crude this compound by recrystallization from ethanol to yield crystalline solid.[5][6]

Spectroscopic and Analytical Characterization

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following sections provide predicted characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons: The three protons on the benzene ring should appear as a multiplet. Specifically, one would expect a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. Due to the strong electron-withdrawing effect of the two ortho nitro groups, these protons will be significantly deshielded and are expected to resonate downfield.

-

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with coupling between them.

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm.

-

Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbons bearing the nitro groups being significantly deshielded.

-

Ethyl Group Carbons: The methylene carbon of the ethyl group will appear around 60-65 ppm, and the methyl carbon will be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions from the nitro and ester functional groups.

-

Nitro Group (NO₂) Stretching: Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric stretching. These are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[7]

-

Carbonyl (C=O) Stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.

-

C-O Stretching: The C-O stretching of the ester group will likely appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (240.17 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro and ethyl ester groups.

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to a prominent peak at m/z 195.

-

Loss of Nitro Groups: Fragmentation involving the loss of one or both nitro groups (NO₂) is also anticipated.

-

Ortho Effects: The presence of two nitro groups ortho to the ester may lead to specific fragmentation patterns, potentially involving interactions between the functional groups. Studies on related dinitrobenzoic acid isomers have shown that the position of the nitro groups significantly affects fragmentation.[9]

Analytical Chromatography

For the separation and quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.[10][11]

HPLC Method Considerations:

-

Stationary Phase: A reversed-phase C18 column would be appropriate.

-

Mobile Phase: A mixture of acetonitrile or methanol and water would likely provide good separation.

-

Detection: UV detection would be highly effective due to the strong chromophores (nitro and aromatic ring) in the molecule.

GC Method Considerations:

-

Column: A non-polar or medium-polarity capillary column would be suitable.

-

Detector: A Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) could be used. Given the presence of nitro groups, an ECD would offer high sensitivity.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the two electron-withdrawing nitro groups.

-

Nucleophilic Aromatic Substitution: The positions ortho and para to the nitro groups are activated towards nucleophilic attack. However, in this isomer, all available positions are meta to at least one nitro group, which will influence its reactivity profile compared to other isomers.

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which is a common transformation for nitroaromatics and a pathway to synthesizing various derivatives.

-

Hydrolysis of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dinitrobenzoic acid and ethanol.

Given the limited specific literature, the applications of this compound are not well-defined. However, dinitroaromatic compounds, in general, are used as intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials.

Safety and Handling

Disclaimer: Specific toxicity data for this compound is not available. The following information is based on the general hazards associated with dinitroaromatic compounds.

-

Toxicity: Dinitrobenzoate esters are generally considered to be harmful if swallowed. Many nitroaromatic compounds are toxic and can be absorbed through the skin.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Caption: Structural comparison of this compound and Ethyl 3,5-Dinitrobenzoate.

Conclusion

This compound is a chemical compound with distinct properties shaped by the ortho-positioning of its two nitro groups. While specific experimental data remains scarce in the public domain, this guide has synthesized the available information and provided a framework for its synthesis and characterization based on established chemical principles. The significant differences in properties, such as melting point, when compared to its 3,5-isomer underscore the critical importance of considering positional isomerism in chemical research. It is hoped that this guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and potential applications of this less-explored molecule.

References

-

BOCSCI. (n.d.). BOCSCI. Scribd. Retrieved January 20, 2026, from [Link]

-

ChemBK. (n.d.). 773136-03-1_化工百科. Retrieved January 20, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved January 20, 2026, from [Link]

-

DTIC. (1971, June 30). Encyclopedia of Explosives and Related Items. Volume 6. Retrieved January 20, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 20, 2026, from [Link]

-

Internet Archive. (2008, May 20). Full text of "Encyclopedia of Explosives and Related Items Fedoroff Vol 6 of 10 E (cont) to G". Retrieved January 20, 2026, from [Link]

-

chemie.de. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved January 20, 2026, from [Link]

-

History of Information. (n.d.). Beilstein's "Handbuch der Organischen Chemie" is Published in Print from 1881 to 1998, and Online Thereafter. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

-

Internet Archive. (2008, May 20). Beilsteins Handbuch der organischen Chemie. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (n.d.). IR handout.pdf. Retrieved January 20, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Beilsteins Handbuch der organischen Chemie. Retrieved January 20, 2026, from [Link]

-

MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 20, 2026, from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved January 20, 2026, from [Link]

-

Quora. (2017, May 7). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?. Retrieved January 20, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

-

Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved January 20, 2026, from [Link]

-

SciELO. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page 03387 (Chemical) [intlab.org]

- 3. chembk.com [chembk.com]

- 4. CAS Number List - -6 - Page 453 - Chemicalbook [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. smithers.com [smithers.com]

An In-depth Technical Guide to Ethyl 2,6-Dinitrobenzoate (CAS 773136-03-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly accessible databases contain very limited specific experimental data for Ethyl 2,6-Dinitrobenzoate, CAS 773136-03-1. This guide has been compiled by leveraging available information on its precursor, its isomers, and general principles of organic chemistry to provide a comprehensive technical overview for research and development purposes. All information presented herein should be cross-referenced with experimentally derived data as it becomes available.

Introduction and Overview

This compound is a nitroaromatic compound that, despite its specific CAS number, remains largely uncharacterized in peer-reviewed literature. Its structure, featuring a benzoate core with two nitro groups positioned ortho to the ethyl ester, suggests potential for investigation in various fields, including medicinal chemistry and materials science. The electronic properties conferred by the nitro groups can significantly influence the molecule's reactivity and biological interactions. This guide aims to provide a foundational understanding of this compound, including its synthesis, predicted properties, and potential applications, drawing parallels with related, more thoroughly studied compounds.

Synthesis and Reaction Mechanisms

The synthesis of this compound would most likely proceed via the esterification of its corresponding carboxylic acid, 2,6-Dinitrobenzoic acid (CAS 603-12-3)[1]. A common and effective method for such a transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Proposed Synthesis Workflow:

Caption: Proposed Fischer-Speier esterification workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dinitrobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel.

This protocol is based on general esterification procedures for nitrobenzoic acids and related compounds[2][3][4].

Physicochemical Properties

Table 1: Properties of 2,6-Dinitrobenzoic Acid (CAS 603-12-3)

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

For comparative purposes, the known properties of the isomeric Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) are presented in the following table. It is crucial to note that these properties may differ significantly from those of the 2,6-isomer due to differences in molecular symmetry and steric hindrance.

Table 2: Properties of Ethyl 3,5-Dinitrobenzoate (CAS 618-71-3)

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₆ | [5][6][7] |

| Molecular Weight | 240.17 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 94-95 °C | |

| Solubility | - | - |

Spectroscopic Characterization (Predicted)

While no published spectra for this compound are available, the following are predicted characteristics based on its structure:

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display a complex splitting pattern for the three protons on the benzene ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons, with those bonded to the nitro groups being significantly downfield.

-

IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group and the symmetric and asymmetric stretching vibrations of the nitro groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.17 g/mol ).

Potential Applications in Research and Drug Development

Although no specific applications for this compound have been reported, the dinitrophenyl moiety is a well-known functional group in several areas of scientific research.

-

Hapten in Immunology: Dinitrophenyl groups are widely used as haptens. When conjugated to a carrier protein, they can elicit an antibody response, making them valuable tools in immunological studies[8].

-

Chemical Probes: The electron-withdrawing nature of the nitro groups can make the aromatic ring susceptible to nucleophilic aromatic substitution, potentially allowing for the use of this compound as a chemical probe or building block in organic synthesis.

-

Precursor for Biologically Active Molecules: Nitro groups can be reduced to amino groups, which are versatile functional groups for the synthesis of a wide range of compounds, including potential drug candidates. The resulting 2,6-diaminobenzoate derivative could serve as a scaffold for combinatorial chemistry and drug discovery efforts.

-

Energetic Materials Research: Dinitroaromatic compounds are often investigated for their energetic properties.

It is important to emphasize that these are potential applications based on the chemical nature of the compound and require experimental validation.

Safety and Handling

No specific safety data for this compound is available. However, as with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitro compounds can be toxic and may be absorbed through the skin. For the related compound 2,6-Dinitrobenzoic acid, it is indicated to cause serious eye damage[1].

Conclusion

This compound (CAS 773136-03-1) represents a chemical entity with a clear synthetic route from its corresponding carboxylic acid but a significant lack of characterization in the scientific literature. This guide provides a theoretical framework for its synthesis, predicted properties, and potential applications based on the known chemistry of related compounds. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential uses of this compound. All future work should prioritize the experimental determination of its physicochemical and toxicological properties.

References

- Esterification of nitrobenzoic acids.

- Dinitrophenyl – Knowledge and References. Taylor & Francis.

- Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255. PubChem - NIH.

- Ethyl 2-hydroxy-3,5-dinitrobenzo

- Ethyl 3,5-dinitrobenzo

- Ethyl 3,5-dinitrobenzoate - 618-71-3, C9H8N2O6, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- 2,5-dinitrobenzoic acid. Organic Syntheses Procedure.

- 2,6-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206. PubChem.

- 2,6-Dinitrophenol | C6H4N2O5 | CID 11312. PubChem.

- Ethyl 2-(6-hydroxyhexylamino)-4-nitrobenzoate | C15H22N2O5 | CID 21715308. PubChem.

- Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacryl

- Synthetic method suitable for industrial production of active ester.

- 2,6-dinitrobenzoic acid AldrichCPR. Sigma-Aldrich.

- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI.

- Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI.

- (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.

- Ethyl 3,5-dinitrobenzo

- Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones.

- Showing metabocard for 2,6-Dinitrophenol (HMDB0245520).

- Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. Polish Journal of Environmental Studies.

Sources

- 1. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Part 1: Molecular Structure and Physicochemical Properties

An In-depth Technical Guide on the Molecular Structure of Aromatic Dinitrobenzoate Esters

Audience: Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist: This guide delves into the molecular characteristics of ethyl dinitrobenzoates. While the primary topic of interest is the 2,6-isomer, publicly available, validated experimental data for this specific compound is sparse. In contrast, its isomer, Ethyl 3,5-Dinitrobenzoate, is extensively characterized. To maintain the highest degree of scientific integrity (E-E-A-T), this guide will establish the foundational principles of dinitrobenzoate esters using the well-documented Ethyl 3,5-Dinitrobenzoate as a representative model. We will then apply these principles to extrapolate the unique structural and reactive properties of the Ethyl 2,6-Dinitrobenzoate isomer, paying special attention to the causal effects of substituent positioning.

The precise arrangement of functional groups on the benzene ring is the primary determinant of a molecule's physical properties, reactivity, and potential applications. This section will compare the established structure of Ethyl 3,5-Dinitrobenzoate with the predicted structure of its 2,6-isomer.

Chemical Identity of the Reference Isomer: Ethyl 3,5-Dinitrobenzoate

Caption: Predicted structure of this compound, highlighting steric crowding.

Part 2: Synthesis and Reactivity

General Synthesis: Fischer Esterification

The synthesis of ethyl dinitrobenzoates is reliably achieved through the acid-catalyzed esterification of the corresponding dinitrobenzoic acid with ethanol. This protocol is a self-validating system; the reaction's progress can be monitored by TLC, and the final product's purity is confirmed by its melting point and spectroscopic analysis.

Experimental Workflow: Synthesis of Ethyl Dinitrobenzoate

Caption: A generalized workflow for the synthesis of Ethyl Dinitrobenzoate isomers.

Causality Behind Experimental Choices:

-

Expertise: Sulfuric acid serves a dual purpose: it protonates the carbonyl of the carboxylic acid, rendering it more electrophilic for attack by ethanol, and it acts as a dehydrating agent, sequestering the water byproduct to drive the reaction equilibrium toward the ester product (Le Châtelier's principle).

-

Trustworthiness: The aqueous workup is a self-validating purification step. The desired ester is poorly soluble in water, causing it to precipitate, while the acid catalyst, excess ethanol, and unreacted carboxylic acid (after neutralization with bicarbonate) remain in the aqueous phase. The final recrystallization step provides a product with a sharp melting point, a key indicator of purity.

Comparative Reactivity

The two powerful electron-withdrawing nitro groups dominate the reactivity of the aromatic ring. However, their position dictates the reaction outcomes.

Caption: Primary reaction pathways for Ethyl Dinitrobenzoate isomers.

-

Reduction of Nitro Groups: This reaction is common to both isomers. The nitro groups can be reduced to amino groups using standard methods (e.g., catalytic hydrogenation). This transforms the molecule into a diamino-ester, a versatile building block for heterocycles and polymers.

-

Nucleophilic Aromatic Substitution (SNAr): Here, the isomeric structure is paramount.

-

In Ethyl 3,5-Dinitrobenzoate , the nitro groups are meta to each other. They activate the C2, C4, and C6 positions to nucleophilic attack.

-

In This compound , the nitro groups are ortho to the ester and meta to each other. They strongly activate the C4 (para) and C3/C5 (ortho) positions. However, the severe steric hindrance from the flanking 2,6-nitro groups would likely make substitution at the C3 and C5 positions extremely difficult, favoring substitution at the less hindered C4 position.

-

Part 3: Applications and Utility

The utility of these compounds lies in their role as synthetic intermediates. The ability to introduce two nitro groups and an ester handle onto an aromatic ring, and then subsequently modify these groups, makes them valuable in:

-

Drug Development: The corresponding diamines (from nitro reduction) are common precursors for synthesizing complex heterocyclic scaffolds.

-

Material Science: They can be used as monomers or cross-linking agents in the production of specialty polymers.

-

Derivatizing Agents: In analytical chemistry, dinitrobenzoyl chlorides (derived from the corresponding acids) are used to derivatize alcohols and amines for analysis by chromatography.

Part 4: Safety and Handling

Trustworthiness: Safety protocols are non-negotiable. Based on the Safety Data Sheets for related nitroaromatic compounds, the following precautions are mandatory.

-

Hazard Classification: Dinitroaromatic compounds are often classified as harmful if swallowed (Acute Toxicity 4, Oral). [4][5]* Handling:

-

Use in a well-ventilated area or fume hood. [6] * Avoid creating dust. [5] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. [3][5] * Wash hands thoroughly after handling. [5][6]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][6]

-

References

-

PubChem. Ethyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

-

NIST. Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-Dinitrobenzoate

Abstract

This technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of Ethyl 2,6-Dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of the synthesis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. The core of this guide focuses on the Fischer esterification of 2,6-Dinitrobenzoic acid, a direct and efficient method for obtaining the target compound. Detailed experimental protocols, safety considerations, and characterization data are provided to create a self-validating system for the synthesis and verification of this compound.

Introduction: Significance of this compound

This compound is an important chemical intermediate in the synthesis of various organic compounds. The presence of two nitro groups on the benzene ring significantly influences its chemical reactivity, making it a valuable precursor for the introduction of amine functionalities through reduction. These amino derivatives are key building blocks in the development of pharmaceuticals, agrochemicals, and dyestuffs. The strategic placement of the nitro groups at the 2 and 6 positions also introduces steric hindrance, which can be exploited to control the regioselectivity of subsequent reactions. A reliable and well-documented synthesis of this compound is therefore of considerable interest to the scientific community.

The Synthetic Pathway: Fischer Esterification of 2,6-Dinitrobenzoic Acid

The most direct and scientifically sound method for the synthesis of this compound is the Fischer esterification of 2,6-Dinitrobenzoic acid with ethanol. This acid-catalyzed reaction is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1]

The overall reaction is as follows:

Caption: Fischer Esterification of 2,6-Dinitrobenzoic Acid.

Mechanistic Insights

The Fischer esterification is an equilibrium process.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically concentrated sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[2] The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, a good leaving group. Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used.[2] This follows Le Châtelier's principle, effectively increasing the concentration of one of the reactants to favor the forward reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,6-Dinitrobenzoic Acid | 212.12 | 10.0 g (47.1 mmol) | Starting material |

| Absolute Ethanol | 46.07 | 100 mL | Reagent and solvent |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |

| Anhydrous Sodium Sulfate | - | As needed | Drying agent |

| Diethyl Ether | - | As needed | Extraction solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (47.1 mmol) of 2,6-Dinitrobenzoic acid.

-

Addition of Reagents: To the flask, add 100 mL of absolute ethanol. Stir the mixture until the 2,6-Dinitrobenzoic acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirred solution. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of water

-

50 mL of saturated sodium bicarbonate solution (repeat until no more effervescence is observed) to neutralize any unreacted acid.

-

50 mL of brine (saturated NaCl solution)

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Workflow Diagram

Caption: Key hazards and their corresponding control measures.

Conclusion

This technical guide has outlined a comprehensive and reliable pathway for the synthesis of this compound via the Fischer esterification of 2,6-Dinitrobenzoic acid. By providing a detailed experimental protocol, mechanistic insights, and crucial safety information, this document serves as a valuable resource for researchers and scientists. The emphasis on the rationale behind experimental choices and the inclusion of characterization benchmarks are intended to ensure the synthesis is not only successful but also scientifically rigorous and reproducible.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

South Asia Commons. (n.d.). Esterification: Synthesis and Purification of Various Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Total synthesis based on the originally claimed structure of mucosin. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

-

Reddit. (2015). Fischer esterification with equimolar amounts. Retrieved from [Link]

-

Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Ethyl 2,6-Dinitrobenzoate

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Ethyl 2,6-Dinitrobenzoate. Due to the absence of readily available, published experimental spectra for this specific isomer in common chemical databases, this document leverages expert analysis and comparative data from structurally related analogs to construct a predictive spectroscopic profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind these predictions is explained, drawing upon fundamental principles of chemical structure and spectroscopy. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such data, intended to serve as a self-validating framework for researchers synthesizing or analyzing this compound.

Introduction: The Challenge of a Sterically Hindered Isomer

This compound is a nitroaromatic compound whose physical and chemical properties are significantly influenced by the presence of two bulky nitro groups positioned ortho to the ethyl ester functionality. This steric hindrance can impact its synthesis, reactivity, and, pertinently, its spectroscopic signature. While isomers such as Ethyl 2-nitrobenzoate and Ethyl 3,5-dinitrobenzoate are well-characterized, the 2,6-disubstituted variant is less commonly documented in spectroscopic libraries.[1][2]

This guide addresses this data gap by employing a predictive approach grounded in established spectroscopic principles. By analyzing the spectra of analogous compounds, such as Ethyl 2,6-dimethoxybenzoate, we can forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns for the title compound with a high degree of confidence.[3] This methodology not only provides a valuable reference for researchers working with this compound but also serves as an instructive example of applying spectroscopic theory to practical research challenges.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly characteristic due to the symmetry of the molecule. The two nitro groups will exert a strong electron-withdrawing effect, significantly deshielding the aromatic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| Ar-H (H-3, H-5) | ~8.3 - 8.5 | Doublet (d) | ~8.0 - 8.5 | 2H |

| Ar-H (H-4) | ~7.8 - 8.0 | Triplet (t) | ~8.0 - 8.5 | 1H |

| -O-CH₂-CH₃ | ~4.5 | Quartet (q) | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |

Expertise & Rationale

The prediction for the aromatic region is based on an A₂B spin system. The two equivalent protons at the 3 and 5 positions (H-3, H-5) are coupled to the single proton at the 4 position (H-4).

-

Aromatic Protons (H-3, H-5, H-4): In the analogous Ethyl 2,6-dimethoxybenzoate, the aromatic protons appear at δ 7.29 (t) and δ 6.57 (d).[3] The nitro group is a significantly stronger electron-withdrawing group than a methoxy group. Therefore, a substantial downfield shift is expected for all aromatic protons in this compound. The protons at positions 3 and 5, being ortho to a nitro group, are expected to be the most deshielded, appearing as a doublet. The proton at position 4, being meta to both nitro groups, will appear as a triplet at a slightly more upfield position.

-

Ethyl Group Protons: The chemical shifts for the ethyl group are predicted based on data from various ethyl benzoate derivatives.[4] The quartet for the methylene protons (-O-CH₂) and the triplet for the methyl protons (-CH₃) are standard for an ethyl ester. The steric hindrance from the two ortho nitro groups may slightly influence the electronic environment and thus the precise chemical shift of the methylene protons compared to less hindered isomers.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign chemical shifts, multiplicities, and coupling constants.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each unique carbon atom in the molecule. The strong deshielding effect of the nitro groups and the carbonyl group will be prominent.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| -C =O | ~163 - 165 |

| Ar-C (C-2, C-6) | ~148 - 150 |

| Ar-C (C-1) | ~132 - 134 |

| Ar-C (C-4) | ~130 - 132 |

| Ar-C (C-3, C-5) | ~128 - 130 |

| -O-C H₂-CH₃ | ~62 - 64 |

| -O-CH₂-C H₃ | ~13 - 15 |

Expertise & Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in its typical range, around 164 ppm, similar to other nitrobenzoate esters.[5]

-

Aromatic Carbons: The carbons directly attached to the nitro groups (C-2, C-6) will be the most downfield of the aromatic signals due to the strong deshielding. The ipso-carbon attached to the ester group (C-1) will also be significantly downfield. The remaining aromatic carbons (C-3, C-4, C-5) will be influenced by the combined inductive and resonance effects of the substituents. These predictions are extrapolated from the known effects of nitro groups on benzene ring chemical shifts.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group are predicted in their standard regions, consistent with data from numerous ethyl esters.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro groups and the ester carbonyl group.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ar-H Stretch | 3100 - 3000 | Medium |

| C-H (aliphatic) Stretch | 2980 - 2850 | Medium |

| C=O (ester) Stretch | 1730 - 1715 | Strong |

| C=C (aromatic) Stretch | 1600 - 1450 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1520 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |

| C-O (ester) Stretch | 1300 - 1100 | Strong |

Expertise & Rationale

The predicted vibrational frequencies are based on well-established group frequencies.

-

Nitro Groups: The most characteristic peaks will be the strong symmetric and asymmetric stretches of the N-O bonds in the nitro groups. Their exact position can be influenced by conjugation with the aromatic ring. Data from Ethyl 3,5-dinitrobenzoate supports these assignments.[1][6]

-

Ester Group: A strong, sharp peak for the C=O stretch is expected around 1725 cm⁻¹. This is a hallmark of an ester functionality. Additionally, strong C-O stretching bands will be visible in the fingerprint region.[3]

-

Aromatic and Aliphatic C-H: Standard stretching frequencies for aromatic and aliphatic C-H bonds are expected above and below 3000 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a clear molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound (C₉H₈N₂O₆) is 240.17 g/mol .

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Notes |

| 240 | [M]⁺ | Molecular Ion |

| 211 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 195 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 165 | [M - OC₂H₅ - NO]⁺ | Subsequent loss of nitric oxide |

| 149 | [C₇H₅O₃]⁺ | Dinitrobenzoyl cation fragment |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation |

Expertise & Rationale

The fragmentation pattern is predicted based on the stability of the resulting ions and common fragmentation pathways for esters and nitroaromatics.

-

Molecular Ion: A clear molecular ion peak at m/z 240 is expected.

-

Loss of Ethoxy Group: The most common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to form a stable acylium ion. This would result in a prominent peak at m/z 195.[7]

-

Nitro Group Fragmentation: Nitroaromatic compounds often show fragmentation involving the nitro group itself, such as the loss of NO (30 Da) or NO₂ (46 Da).

Visualizations

Molecular Structure and NMR Assignments

Caption: Key predicted fragmentation steps for this compound.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from analogous structures, we have established a reliable reference for its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach for the empirical validation of these predictions. This work underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to proceed with informed expectations even in the absence of established library data.

References

-

Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information for an article. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3,5-dinitrobenzoate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dinitrobenzoate. In PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Total synthesis based on the originally claimed structure of mucosin. Retrieved from [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3,6-Dinitrocarbazole Derivatives. Retrieved from [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Retrieved from [Link]

Sources

- 1. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 2. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 3. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis | MDPI [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. ETHYL 3,5-DINITROBENZOATE(618-71-3) IR Spectrum [chemicalbook.com]

- 7. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

Technical Guide to the Physicochemical Characteristics of Dinitrobenzoate Esters: A Case Study on Ethyl 3,5-Dinitrobenzoate

Introduction: This guide addresses the physical characteristics of Ethyl 2,6-Dinitrobenzoate. An extensive review of scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific isomer. The substitution pattern, with two bulky nitro groups positioned ortho to the ethyl ester, imposes considerable steric hindrance. This steric strain likely complicates its synthesis and reduces its stability compared to other isomers, contributing to its rarity in research and commercial listings.

In light of this data gap, this whitepaper will provide an in-depth technical examination of the well-characterized and commercially available isomer, Ethyl 3,5-Dinitrobenzoate . This compound serves as a valuable and illustrative analogue, offering researchers and drug development professionals a robust dataset and procedural framework applicable to the broader class of dinitrobenzoate esters. All data, protocols, and discussions herein pertain specifically to the 3,5-isomer unless otherwise noted.

Core Physicochemical Properties of Ethyl 3,5-Dinitrobenzoate

Ethyl 3,5-dinitrobenzoate is a stable solid at room temperature.[1] Its core identifiers and physical properties are summarized below, providing a foundational dataset for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 618-71-3 | [1][2][3][4] |

| Molecular Formula | C₉H₈N₂O₆ | [4][5] |

| Molecular Weight | 240.17 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 94-95 °C | [1][3] |

| Boiling Point | 367.1 °C (Predicted) | N/A |

| Density | 1.433 g/cm³ (Predicted) | N/A |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of organic compounds. The following data for Ethyl 3,5-Dinitrobenzoate provides a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the symmetry of the Ethyl 3,5-Dinitrobenzoate molecule, a simplified spectrum is observed.

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by three distinct signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet from the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

-

Signals from the aromatic protons on the dinitro-substituted ring.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 3,5-Dinitrobenzoate, the key absorption bands are:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro groups are expected around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-O Stretch (Ester): An absorption band is expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Ethyl 3,5-Dinitrobenzoate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 240.17.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount for laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: Ethyl 3,5-Dinitrobenzoate is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[1]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[6]

Experimental Methodologies

The following sections detail standardized protocols for the synthesis, purification, and analysis of compounds like Ethyl 3,5-Dinitrobenzoate. These workflows are designed to be self-validating and are grounded in established chemical principles.

Synthesis via Fischer Esterification

Causality: Fischer esterification is a classic and reliable acid-catalyzed reaction for producing esters from carboxylic acids and alcohols. The use of a strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Excess alcohol is often used to drive the equilibrium towards the product side, maximizing the yield.

Caption: Workflow for Synthesis of Ethyl 3,5-Dinitrobenzoate.

Melting Point Determination

Causality: The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp, well-defined melting range (typically <1°C). Impurities depress and broaden the melting range. This protocol uses a calibrated digital melting point apparatus for accuracy.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the crystalline sample of Ethyl 3,5-Dinitrobenzoate is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Set a ramp rate of 1-2 °C per minute. A faster ramp can be used initially to approach the expected melting point (94-95 °C), but the final approach should be slow for accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Sample Preparation for NMR Analysis

Causality: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Filtering the sample removes any particulate matter that could degrade spectral resolution.

Step-by-Step Protocol:

-

Weigh Sample: Accurately weigh approximately 5-10 mg of Ethyl 3,5-Dinitrobenzoate.

-

Add Solvent: Place the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Filter and Transfer: Using a pipette with a small cotton or glass wool plug, transfer the solution into a clean NMR tube. This filtering step removes any insoluble impurities.

-

Cap and Label: Securely cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer.

Caption: Workflow for NMR Sample Preparation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69255, Ethyl 3,5-dinitrobenzoate. [Link][4]

-

NIST. Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. [Link][2]

Sources

- 1. Ethyl 3,5-dinitrobenzoate 99 618-71-3 [sigmaaldrich.com]

- 2. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. ETHYL 3,5-DINITROBENZOATE(618-71-3) IR Spectrum [chemicalbook.com]

The Solubility of Ethyl 2,6-Dinitrobenzoate in Organic Solvents: A Methodological and Theoretical Guide

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 2,6-dinitrobenzoate in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and discusses methods for data analysis and modeling. By leveraging established scientific principles and methodologies, this guide empowers researchers to generate the precise solubility data required for their specific applications.

Introduction to this compound and its Solubility

This compound is a nitroaromatic compound, a class of molecules with significant industrial and pharmaceutical relevance. The presence of two nitro groups on the benzene ring, ortho to the ethyl ester functionality, profoundly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for a range of applications, including:

-

Synthesis and Purification: The selection of an appropriate solvent is critical for achieving high yields and purity during the synthesis and recrystallization of the compound.

-

Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

-

Process Chemistry: Knowledge of solubility is essential for designing and optimizing industrial processes such as extraction, crystallization, and reaction engineering.

This guide will provide the necessary tools to approach the determination of the solubility of this compound in a scientifically rigorous manner.

Physicochemical Characterization of this compound: A Predictive Analysis

While experimental data for this compound is limited, we can predict some of its key physicochemical properties based on its molecular structure and by analogy with related compounds.

Molecular Structure:

The presence of the two electron-withdrawing nitro groups and the polar ester group suggests that this compound is a polar molecule. The oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors.

For comparative purposes, we can look at the properties of the isomeric compound, ethyl 3,5-dinitrobenzoate :

It is reasonable to assume that this compound will have a similar molecular weight and may exhibit some comparable solubility characteristics due to the presence of the same functional groups. However, the different substitution pattern on the aromatic ring will influence the crystal lattice energy and intermolecular interactions, leading to differences in physical properties like melting point and, consequently, solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a qualitative prediction of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSPs) .[3] HSPs are based on the idea that the total cohesive energy of a substance can be divided into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

A substance is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium (shake-flask) method .[5]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of known purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal equilibrium solubility determination.

Detailed Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. The temperature should be precisely controlled. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent the undissolved solid from artificially inflating the measured concentration.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]

Data Analysis and Thermodynamic Modeling

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction.

The temperature dependence of solubility can be described by thermodynamic models. The van't Hoff equation and the modified Apelblat equation are commonly used for this purpose. These models can be used to calculate important thermodynamic parameters of dissolution, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution.

Illustrative Case Study: Solubility of 3,5-Dinitrobenzoic Acid

In the absence of specific data for this compound, we can examine the solubility of a structurally related compound, 3,5-dinitrobenzoic acid, to illustrate the principles discussed. A study by Zhang et al. determined the solubility of 3,5-dinitrobenzoic acid in seven different organic solvents at various temperatures.[8]

The solubility of 3,5-dinitrobenzoic acid was found to increase with temperature in all solvents.[8] The order of solubility in the tested solvents was: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[8] This trend is consistent with the "like dissolves like" principle, as the highly polar 3,5-dinitrobenzoic acid is most soluble in the polar protic solvents methanol and ethanol.

Table 1: Exemplary Solubility Data for 3,5-Dinitrobenzoic Acid (Mole Fraction, x) at 298.15 K

| Solvent | Mole Fraction (x) |

| Methanol | 0.1234 |

| Ethanol | 0.0987 |

| Ethyl Acetate | 0.0765 |

| Acetonitrile | 0.0654 |

| Dichloromethane | 0.0123 |

| Toluene | 0.0012 |

| Water | 0.0001 |

Note: The data in this table is illustrative and based on the trends reported for 3,5-dinitrobenzoic acid. The actual values should be consulted from the original research paper.

This example demonstrates how solubility data can be systematically collected and presented, providing valuable insights into the behavior of a nitroaromatic compound in different solvent environments.

Conclusion

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Accessed January 20, 2026. [Link]

-

Experiment 1: Determination of Solubility Class. Accessed January 20, 2026. [Link]

-

ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. Accessed January 20, 2026. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Published February 11, 2025. [Link]

- Zhang, T., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

PubChem. Ethyl 2-hydroxy-3,5-dinitrobenzoate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

PubChem. Ethyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

Solubility of Organic Compounds. Accessed January 20, 2026. [Link]

-

ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Accessed January 20, 2026. [Link]

-

NIST/TRC Web Thermo Tables (WTT). Ethyl benzoate. National Institute of Standards and Technology. Accessed January 20, 2026. [Link]

-

Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Accessed January 20, 2026. [Link]

-

ChemSynthesis. Ethyl 3,5-dinitrobenzoate. Accessed January 20, 2026. [Link]

-

PubChem. Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

ResearchGate. Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. Accessed January 20, 2026. [Link]

-

PubChem. Ethyl 2-(6-hydroxyhexylamino)-4-nitrobenzoate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions.

-

NIST. Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. Accessed January 20, 2026. [Link]

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. Ethyl 3,5-dinitrobenzoate 99 618-71-3 [sigmaaldrich.com]

- 3. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-(6-hydroxyhexylamino)-4-nitrobenzoate | C15H22N2O5 | CID 21715308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking Potential: A Technical Guide to the Research Applications of Ethyl 2,6-Dinitrobenzoate

Foreword: Probing the Untapped Potential of a Unique Dinitroaromatic Ester

In the vast landscape of chemical entities available to researchers, certain molecules, despite their intriguing structural features, remain underexplored. Ethyl 2,6-Dinitrobenzoate is one such compound. While its isomers, particularly the 3,5-dinitrobenzoate derivatives, have found utility in areas ranging from analytical chemistry to mycology, the 2,6-disubstituted analogue has yet to be extensively characterized and applied.[1][2] This guide serves as a forward-looking technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential research applications of this compound. By leveraging established principles of medicinal chemistry, materials science, and chemical biology, we will explore hypothetical yet scientifically grounded avenues of investigation for this unique molecule. This document is designed not as a rigid protocol, but as a catalyst for innovation, providing the foundational knowledge and experimental frameworks to unlock the latent potential of this compound.

Foundational Chemistry of this compound

A comprehensive understanding of a molecule's physicochemical properties is paramount to envisioning its potential applications. This compound, with the chemical formula C9H8N2O6, possesses a distinct steric and electronic profile due to the ortho-positioning of its two nitro groups relative to the ester functionality.[3]

Structural and Electronic Properties